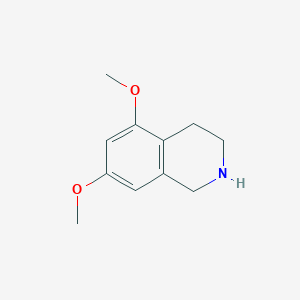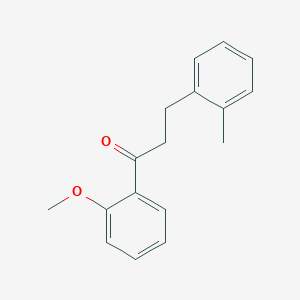
2'-Methoxy-3-(2-methylphenyl)propiophenone
Vue d'ensemble
Description
2’-Methoxy-3-(2-methylphenyl)propiophenone is a chemical compound with the CAS Number: 898789-13-4 . It has a molecular weight of 254.33 and its IUPAC name is 1-(2-methoxyphenyl)-3-(2-methylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-3-(2-methylphenyl)propiophenone is represented by the linear formula C17H18O2 . The InChI code for this compound is 1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxy-3-(2-methylphenyl)propiophenone include a molecular weight of 254.32 g/mol .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Hypervalent Iodine(III)-Mediated Oxidative Acetoxylation :The synthesis methodologies involving 2-methoxyphenols, akin to the structure of "2'-Methoxy-3-(2-methylphenyl)propiophenone," have been explored for regiocontrolled nitrogen benzannulation. This process is crucial for the synthesis of indole and quinoline derivatives, hinting at the compound's potential in creating complex organic structures, which can be pivotal in pharmaceutical research and development Quideau et al., 2001.
Materials Science
Polymer Solar Cells :The research on regioregular poly(3-hexylthiophene) (RR-P3HT) for polymer photovoltaic devices suggests the importance of methoxyphenol derivatives in enhancing the performance and stability of solar cells. The manipulation of annealing conditions and the understanding of molecular interactions within these materials could benefit from the chemical properties of "2'-Methoxy-3-(2-methylphenyl)propiophenone," potentially leading to more efficient energy conversion technologies Li et al., 2005.
Environmental Applications
Monitoring and Extraction of Heavy Metals and Organophosphates :Research has shown that certain methoxyphenol derivatives can form complexes with heavy metals like Cr3+ ions, exhibiting fluorescence changes upon binding. Such properties make these compounds excellent candidates for environmental monitoring, allowing for the detection and quantification of heavy metals and organophosphates in water sources. This application is crucial for assessing water quality and ensuring the safety of drinking water Singh et al., 2018.
Antibacterial Applications
Antibacterial Bromophenols :Methoxylated propiophenones, structurally related to "2'-Methoxy-3-(2-methylphenyl)propiophenone," have been identified in marine algae and shown to possess antibacterial properties. These findings suggest the potential of such compounds in developing new antibacterial agents, which could address the growing concern over antibiotic resistance Xu et al., 2003.
Safety And Hazards
The safety data sheet for a similar compound, propiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause serious eye damage or eye irritation . It’s important to wear protective gloves, protective clothing, and eye protection when handling such compounds .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOIUXGXXCYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644005 | |
| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-13-4 | |
| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



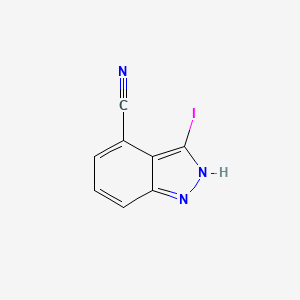
![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)
![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)
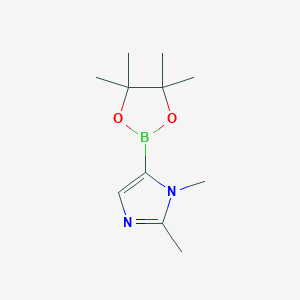
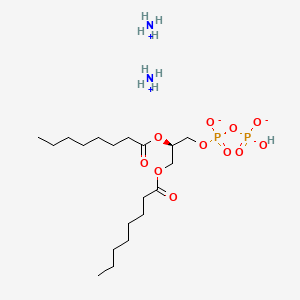
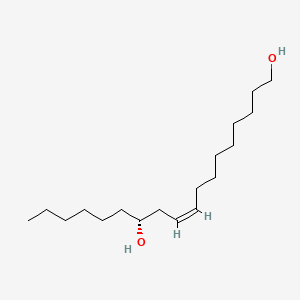

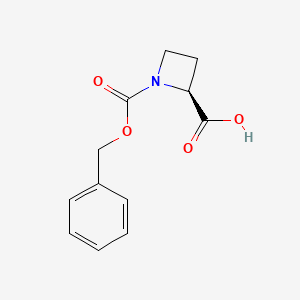
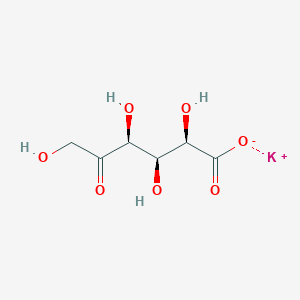
![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)
![[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1604253.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)
